3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the third position of the benzene ring, a hydroxybutyl group attached to the nitrogen atom, and two methyl groups at the nitrogen and fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide can be achieved through a multi-step process:
-
Bromination: : The starting material, N-(3-hydroxybutyl)-N,5-dimethylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position of the benzene ring.
-
Amidation: : The brominated intermediate is then subjected to amidation with 3-hydroxybutylamine. This step involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide can undergo various chemical reactions, including:
-
Oxidation: : The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Substitution: : The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-bromo-N-(3-oxobutyl)-N,5-dimethylbenzamide.
Reduction: Formation of N-(3-hydroxybutyl)-N,5-dimethylbenzamide.
Substitution: Formation of 3-azido-N-(3-hydroxybutyl)-N,5-dimethylbenzamide.
Scientific Research Applications
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Material Science: The compound can be utilized in the design of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be employed in biochemical assays to study its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxybutyl group can participate in hydrogen bonding and hydrophobic interactions with target proteins, leading to modulation of their activity. The compound may also inhibit or activate specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-hydroxypropyl)-N,5-dimethylbenzamide
- 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzoate
- 3-chloro-N-(3-hydroxybutyl)-N,5-dimethylbenzamide
Uniqueness
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide is unique due to the presence of both the bromine atom and the hydroxybutyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-11(8-12(14)7-9)13(17)15(3)5-4-10(2)16/h6-8,10,16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMRVNMMYYGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)CCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.